dichotomine B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichotomine B is typically isolated from Stellariae Radix through a series of extraction and purification processes . The preparation involves the collection of Stellariae Radix, followed by drying and grinding. The powdered material is then subjected to solvent extraction, usually with ethanol or methanol, to obtain the crude extract. This extract is further purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: The process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dichotomine B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
Scientific Research Applications
Dichotomine B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of β-Carboline alkaloids and their chemical properties.
Medicine: Research has shown that this compound can attenuate neuroinflammatory responses by regulating the TLR4/MyD88-mTOR signaling pathway in BV2 cells.
Mechanism of Action
Dichotomine B exerts its effects primarily through the TLR4/MyD88-mTOR signaling pathway . It inhibits the expression of TLR4, MyD88, and mTOR proteins, which are involved in the inflammatory response. By downregulating these proteins, this compound reduces the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α . Additionally, this compound promotes autophagy by increasing the expression of LC3II/LC3I and Beclin-1 proteins .
Comparison with Similar Compounds
Harmine: Another β-Carboline alkaloid with neuroprotective properties.
Harmaline: Known for its psychoactive effects and potential therapeutic applications.
Tetrahydroharmine: A reduced form of harmine with similar biological activities.
Uniqueness: Dichotomine B is unique in its specific regulation of the TLR4/MyD88-mTOR signaling pathway, which is not as prominently affected by other β-Carboline alkaloids . This makes this compound particularly effective in attenuating neuroinflammatory responses, setting it apart from similar compounds .
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c17-6-11(18)13-12-8(5-10(16-13)14(19)20)7-3-1-2-4-9(7)15-12/h1-5,11,15,17-18H,6H2,(H,19,20)/t11-/m0/s1 |
InChI Key |
PKSXEHHRROSXPR-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)[C@H](CO)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(CO)O)C(=O)O |
Origin of Product |
United States |
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